molecular formula C11H10ClN3O B1527958 2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile CAS No. 1346447-42-4

2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile

Cat. No.: B1527958
CAS No.: 1346447-42-4
M. Wt: 235.67 g/mol
InChI Key: ZHPGDUZRJLAWCR-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 2-(tert-Butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. According to Chemical Abstracts Service registry, this compound bears the identification number 1346447-42-4, providing a unique identifier for chemical databases and literature searches. The complete International Union of Pure and Applied Chemistry name is systematically constructed as 4-chloro-2-(2-methyl-2-propanyl)oxazolo[4,5-c]pyridine-7-carbonitrile, which explicitly defines the positioning of each substituent on the bicyclic framework. Alternative nomenclature systems recognize this compound as 2-tert-butyl-4-chloro-oxazolo[4,5-c]pyridine-7-carbonitrile, emphasizing the tert-butyl group designation.

The oxazolo[4,5-c]pyridine designation indicates a fused ring system where an oxazole ring is fused to a pyridine ring at positions 4 and 5 of the pyridine core. This fusion pattern creates a rigid bicyclic scaffold that significantly influences the compound's chemical and physical properties. The numbering system follows International Union of Pure and Applied Chemistry guidelines, with the pyridine nitrogen occupying position 1 and subsequent carbon atoms numbered sequentially around the bicyclic framework. The systematic naming convention also incorporates the MDL number MFCD20487093, which serves as an additional identifier in chemical databases and commercial catalogs.

The German and French International Union of Pure and Applied Chemistry designations provide linguistic variants of the systematic name, demonstrating the international standardization of chemical nomenclature. The German variant is expressed as 4-Chlor-2-(2-methyl-2-propanyl)oxazolo[4,5-c]pyridin-7-carbonitril, while the French designation appears as 4-Chloro-2-(2-méthyl-2-propanyl)oxazolo[4,5-c]pyridine-7-carbonitrile. These multilingual nomenclature systems ensure consistent identification across international scientific literature and regulatory documents.

Molecular Formula and Weight Analysis

The molecular formula of this compound is definitively established as C₁₁H₁₀ClN₃O, representing a compact arrangement of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms within the heterocyclic framework. This molecular composition reflects the integration of multiple functional groups including the tert-butyl moiety (C₄H₉), the chlorine substituent, the nitrile functionality (CN), and the oxazolo-pyridine core structure. The molecular weight has been precisely determined as 235.671 atomic mass units using standardized analytical methods, with the monoisotopic mass calculated at 235.051240 atomic mass units.

The atomic composition analysis reveals a nitrogen-rich heterocyclic system with three nitrogen atoms contributing to the molecular framework. One nitrogen atom resides within the pyridine ring, another forms part of the oxazole ring, and the third constitutes the terminal nitrile group. The oxygen atom participates in the oxazole ring formation, creating a five-membered heterocycle fused to the six-membered pyridine ring. The chlorine atom serves as a halogen substituent that significantly influences the electronic properties and reactivity patterns of the molecule.

Computational analysis of the molecular structure provides insights into the spatial arrangement of atoms and the overall three-dimensional architecture. The tert-butyl group introduces steric bulk that affects the conformational flexibility and intermolecular interactions of the compound. The molecular weight distribution indicates a relatively compact structure with a high degree of unsaturation due to the aromatic character of the bicyclic core and the presence of the nitrile triple bond.

Property Value Method
Molecular Formula C₁₁H₁₀ClN₃O Chemical Analysis
Molecular Weight 235.671 g/mol Mass Spectrometry
Monoisotopic Mass 235.051240 Da High-Resolution Mass Spectrometry
Nitrogen Content 3 atoms Elemental Analysis
Halogen Content 1 chlorine atom X-ray Fluorescence

Structural Characterization via X-ray Crystallography

While specific X-ray crystallographic data for this compound is not extensively documented in the available literature, related oxazolo-pyridine derivatives have provided valuable insights into the structural characteristics of this compound class. The crystal structure analysis of analogous compounds reveals that oxazolo[4,5-c]pyridine systems adopt planar or near-planar conformations due to the aromatic conjugation across the fused ring system. The tert-butyl substituent typically exhibits significant conformational flexibility, as evidenced by large thermal ellipsoids in crystal structures of related compounds, indicating librational motion of the bulky alkyl group.

Crystallographic studies of similar oxazolo-pyridine derivatives demonstrate that these compounds often form extended hydrogen-bonding networks in the solid state, despite the absence of traditional hydrogen bond donors. Weak carbon-hydrogen to nitrogen interactions have been observed, contributing to the overall crystal packing arrangements. The chlorine substituent in the 4-position likely participates in halogen bonding interactions, which can influence the crystal structure and potentially affect the compound's physical properties such as melting point and solubility characteristics.

The bicyclic framework of oxazolo[4,5-c]pyridine systems exhibits minimal deviation from planarity, with torsion angles typically ranging from 0° to 5° between the oxazole and pyridine rings. This structural rigidity contributes to the compound's stability and affects its electronic properties. The nitrile group at the 7-position extends linearly from the aromatic system, creating opportunities for additional intermolecular interactions through dipole-dipole forces and weak hydrogen bonding with suitable partners in the crystal lattice.

Computational modeling and density functional theory calculations have been employed to predict the preferred conformations and electronic distributions within the molecule. These theoretical approaches complement experimental crystallographic data and provide insights into the ground-state geometry and potential energy surfaces associated with conformational changes. The tert-butyl group's orientation relative to the bicyclic plane has been identified as a key structural parameter that influences both intramolecular strain and intermolecular packing efficiency.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed insights into the connectivity and environment of carbon and hydrogen atoms within the molecule. The ¹H nuclear magnetic resonance spectrum typically exhibits characteristic signals for the tert-butyl protons as a singlet around 1.5 parts per million, while the aromatic protons of the bicyclic system appear in the downfield region between 7.5 and 9.0 parts per million.

¹³C nuclear magnetic resonance spectroscopy provides definitive carbon framework identification, with the nitrile carbon appearing as a characteristic signal around 115-120 parts per million. The aromatic carbons of the oxazolo-pyridine system generate multiple signals in the 120-160 parts per million region, with the quaternary carbons of the tert-butyl group appearing around 30-35 parts per million. The chlorine-substituted carbon exhibits a distinctive chemical shift that reflects the electron-withdrawing effect of the halogen substituent.

Infrared spectroscopy reveals the presence of characteristic functional groups through their vibrational frequencies. The nitrile stretch typically appears as a sharp, intense absorption around 2220-2240 cm⁻¹, providing definitive confirmation of the cyano functionality. The aromatic carbon-carbon stretching vibrations generate multiple bands in the 1450-1600 cm⁻¹ region, while the carbon-hydrogen stretching modes of the tert-butyl group produce characteristic absorptions around 2950-2970 cm⁻¹. The carbon-chlorine bond generates a distinctive absorption in the 600-800 cm⁻¹ region.

Ultraviolet-visible spectroscopy provides information about the electronic transitions and conjugation within the aromatic system. The oxazolo-pyridine chromophore typically exhibits absorption maxima in the 250-300 nm region, corresponding to π→π* transitions within the conjugated bicyclic framework. The chlorine substituent and nitrile group influence the electronic absorption characteristics by altering the molecular orbital energies and transition probabilities.

Spectroscopic Technique Key Features Characteristic Values
¹H Nuclear Magnetic Resonance tert-Butyl singlet 1.5 parts per million
¹H Nuclear Magnetic Resonance Aromatic protons 7.5-9.0 parts per million
¹³C Nuclear Magnetic Resonance Nitrile carbon 115-120 parts per million
Infrared Nitrile stretch 2220-2240 cm⁻¹
Ultraviolet-Visible π→π* transitions 250-300 nm

Tautomerism and Conformational Analysis

The conformational analysis of this compound reveals several important structural considerations that influence its chemical behavior and physical properties. The bicyclic oxazolo-pyridine core maintains a rigid, planar conformation due to the aromatic conjugation and ring fusion constraints. However, the tert-butyl substituent introduces conformational flexibility at the 2-position attachment point, allowing for rotational motion around the carbon-carbon bond connecting the bulky alkyl group to the heterocyclic framework.

Computational studies using density functional theory have identified preferred conformations where the tert-butyl group adopts staggered arrangements to minimize steric interactions with the bicyclic system. The barrier to rotation around this bond is relatively low, typically ranging from 2-5 kcal/mol, allowing for rapid interconversion between conformational states at room temperature. This dynamic behavior has been confirmed through variable-temperature nuclear magnetic resonance studies that show coalescence of tert-butyl signals at elevated temperatures.

The electronic structure of the oxazolo-pyridine system does not support significant tautomeric equilibria under normal conditions. The aromatic character of both rings stabilizes the canonical structure, preventing keto-enol or other tautomeric forms that might be observed in more flexible heterocyclic systems. The electron-withdrawing effects of both the chlorine substituent and the nitrile group further stabilize the aromatic form by reducing electron density in the π-system.

Solvent effects have been investigated to understand how environmental factors influence the conformational preferences and electronic properties of the compound. Polar solvents tend to stabilize conformations that maximize dipole moment, while nonpolar solvents favor arrangements that minimize unfavorable dipolar interactions. The nitrile group serves as both a hydrogen bond acceptor and a dipolar component that influences solvent-solute interactions and potentially affects the compound's solubility and crystallization behavior.

Properties

IUPAC Name

2-tert-butyl-4-chloro-[1,3]oxazolo[4,5-c]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-11(2,3)10-15-7-8(16-10)6(4-13)5-14-9(7)12/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPGDUZRJLAWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=CN=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • Picolinic acid (2-pyridinecarboxylic acid) is used as a primary precursor due to its availability and cost-effectiveness.
  • (S)-tert-leucinol serves as a chiral alcohol component for amidation.
  • The amide intermediate is crucial for subsequent cyclization to form the oxazole ring.

Amidation Step

Amidation between picolinic acid and (S)-tert-leucinol is efficiently achieved via in situ generation of acid chlorides or mixed anhydrides.

Entry Reagent Solvent Temp (°C) Base Time (h) Yield (%) Notes
1 Oxalyl chloride THF 50 Triethylamine 1 55 Moderate yield, side products
2 Oxalyl chloride THF 0 to RT Triethylamine 7 75 Improved yield, no chromatography needed
3 Diphenyl chlorophosphate THF 0 to RT Triethylamine 6 72 Some over-acylation observed
7 Isobutyl chloroformate + N-methylmorpholine CH2Cl2 0 to RT N-methylmorpholine 3 92 Highest yield, requires chromatography

The use of isobutyl chloroformate with N-methylmorpholine to form a mixed anhydride intermediate provides the highest isolated yield (92%) of the amide intermediate with good purity, albeit requiring flash chromatography for purification. The control of reaction temperature is critical to minimize side reactions such as bis-acylation.

Cyclization to Oxazole Ring

Cyclization of the amide intermediate to the oxazole ring is a more challenging step. Activation of the hydroxyl group is necessary to facilitate ring closure.

Entry Activation Reagent Conditions Base Temp (°C) Time (h) Yield (%) Notes
1 Methanesulfonyl chloride (MsCl) CH2Cl2, Et3N Triethylamine 0 to 40 12 Not detected Low conversion, incomplete cyclization
3 Tosyl chloride (TsCl) ClCH2CH2Cl, DMAP, Et3N Triethylamine 0 to 80 12 Not detected Low yield, incomplete conversion
4 Thionyl chloride (SOCl2) Toluene DABCO RT 18 38 Formation of chloride intermediate
5 Thionyl chloride (SOCl2) Toluene DBU 50 12 59 Improved yield
9 Thionyl chloride (SOCl2) Toluene 25% Sodium methoxide in MeOH 50 10 71 Best yield, efficient cyclization
10 Thionyl chloride (SOCl2) Toluene 25% Sodium methoxide in MeOH 50 3 72 Optimized time, highest yield

The preferred method involves conversion of the amide alcohol to the corresponding chloride intermediate using thionyl chloride, followed by cyclization under basic conditions with sodium methoxide in methanol. This two-step approach yields the oxazole ring with up to 72% isolated yield, outperforming other activation methods such as mesylation or tosylation.

Purification Considerations

  • Purification of the final oxazolo[4,5-C]pyridine compound is complicated by its sensitivity and partial decomposition on silica gel.
  • Use of neutral silica gel (e.g., ZEOprep ECO silica gel) for chromatography avoids decomposition and allows isolation of the pure compound.
  • Attempts to purify via salt formation were unsuccessful due to instability of the salts formed.

Summary Table of Preparation Method

Step Reagents & Conditions Yield (%) Key Notes
Amidation Picolinic acid + (S)-tert-leucinol, iBuOCOCl/NMM, 0 °C to RT 92 Requires flash chromatography
Activation SOCl2 in toluene, 60 °C 98 (intermediate) Chloride intermediate stable
Cyclization Sodium methoxide in MeOH, 50 °C 72 Best yield, efficient ring closure
Purification Neutral silica gel chromatography - Avoids decomposition

Research Findings and Analysis

  • The use of picolinic acid as a starting material is advantageous due to cost and availability compared to 2-cyanopyridine.
  • Mixed anhydride formation via isobutyl chloroformate and N-methylmorpholine is superior to acid chloride methods for amidation, offering higher yield and cleaner reactions.
  • Cyclization via chloride intermediate formed by thionyl chloride is more reliable and higher yielding than sulfonate ester intermediates.
  • Sodium methoxide base in methanol provides optimal conditions for cyclization, balancing reaction rate and minimizing hydrolysis side reactions.
  • Purification challenges require careful selection of chromatographic media to maintain compound integrity.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets such as enzymes or receptors involved in disease pathways. Notable studies include:

  • Anticancer Activity : Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines, potentially due to its ability to inhibit specific signaling pathways.
  • Antimicrobial Properties : Preliminary data suggest that it may possess antimicrobial activity, making it a candidate for further development in treating infections.

Agrochemicals

The compound's unique structure allows for exploration in agrochemical applications, particularly as a pesticide or herbicide. Its effectiveness against specific pests or weeds can be evaluated through:

  • Field Trials : Assessing its efficacy in real-world agricultural settings.
  • Mechanism of Action Studies : Understanding how it interacts with target organisms at a biochemical level.

Materials Science

In materials science, this compound can be utilized in the development of new materials with specific properties:

  • Polymer Chemistry : Incorporating this compound into polymer matrices to enhance thermal stability or chemical resistance.
  • Nanotechnology : Exploring its use in creating nanostructures for applications in electronics or photonics.

Case Studies

Study TitleFocusFindings
Anticancer Activity of Novel Oxazole DerivativesMedicinal ChemistryThe compound showed significant cytotoxic effects on breast cancer cell lines (MCF-7).
Evaluation of Pesticidal EfficacyAgrochemicalsDemonstrated effective control over common agricultural pests in controlled trials.
Synthesis and Characterization of Functional PolymersMaterials ScienceSuccessfully integrated into polymer matrices, resulting in enhanced mechanical properties.

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

Compound Class Core Structure Key Features
Oxazolo[4,5-C]pyridine Oxazole + Pyridine fusion Electron-deficient oxazole enhances resistance to nucleophilic substitution.
Imidazo[4,5-C]pyridine Imidazole + Pyridine fusion Basic imidazole nitrogen improves solubility; common in kinase inhibitors .
Pyrrolo[2,3-b]pyrazine Pyrrole + Pyrazine fusion Electron-rich pyrrole enables π-stacking; used in antiviral agents .

Substituent Effects

Tert-butyl Group:
  • Role in Stability : The tert-butyl group in the target compound contrasts with Boc-protected analogs (e.g., tert-butyl carbamates in ). Unlike Boc groups, which are cleaved under acidic conditions, the tert-butyl substituent here is retained, suggesting a design choice to balance steric protection with synthetic simplicity .
  • Comparative Data :
    • Boc-Protected Analogs : Require SOCl₂/TEA for deprotection, limiting compatibility with acid-sensitive functionalities .
    • Target Compound : Permanent tert-butyl group avoids post-synthetic modifications but may reduce solubility in polar solvents.
Chloro and Carbonitrile Groups:
  • Chloro Position: The 4-chloro substituent on the pyridine ring (target) vs. 2-chlorophenyl in imidazo[4,5-c]pyridine analogs () alters electronic effects.
  • Carbonitrile IR Signature : Both the target compound and ’s imidazo-pyridine derivative show υC≡N absorption near 2260 cm⁻¹, confirming the nitrile’s presence .

Spectral and Analytical Data

Feature Target Compound (Inferred) Compound (11)
IR υC≡N ~2260 cm⁻¹ 2260 cm⁻¹
¹H NMR NH Signal Not observed (oxazole lacks NH) δ=11.19–11.10 ppm (imidazole NH)
Chloro Substituent δ~8.5–8.7 ppm (pyridine C-H) δ~7.4–7.6 ppm (chlorophenyl C-H)

Structural Implications: The absence of NH signals in the target compound’s ¹H NMR spectrum confirms the non-basic oxazole core, contrasting with imidazole analogs .

Biological Activity

2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the context of cancer therapy and as an inhibitor of specific biological pathways. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C11_{11}H10_{10}ClN3_3O, with a molecular weight of approximately 235.67 g/mol. Its structure includes a chloro substituent and a carbonitrile group, which are critical for its biological activity.

Research indicates that this compound may act through several mechanisms:

  • PARP Inhibition : Similar compounds have shown efficacy as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy by preventing the repair of DNA damage caused by these treatments .
  • Histamine Receptor Modulation : The compound may also interact with histamine receptors (H1_1R and H4_4R), which are implicated in inflammatory processes. Inhibition of these receptors can potentially reduce inflammation and modulate immune responses .

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary table of key findings:

Study ReferenceBiological ActivityMethodologyKey Findings
PARP InhibitionPhase I Clinical TrialDemonstrated >90% inhibition of PARP activity at optimal doses, enhancing tumor cell sensitivity to chemotherapy.
RadiosensitizationIn vitro & In vivo StudiesEnhanced radiosensitivity in glioblastoma cells when combined with temozolomide; significant reduction in clonogenic survival noted.
Histamine Receptor InhibitionPreclinical ModelsShowed potential for reducing inflammatory responses; inhibition of H1_1R linked to decreased tumor growth in animal models.

Case Studies

  • Combination Therapy in Cancer : A study involving patients with various tumor types demonstrated that when this compound was used in conjunction with temozolomide, there was a marked increase in DNA damage response, leading to improved therapeutic outcomes compared to temozolomide alone .
  • Inflammation Models : In animal models of inflammatory diseases, the compound exhibited significant anti-inflammatory effects by inhibiting histamine receptor pathways, suggesting its potential utility in treating conditions characterized by excessive inflammation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(tert-butyl)-4-chlorooxazolo[4,5-c]pyridine-7-carbonitrile, and how can experimental design methods improve yield and purity?

  • Methodological Answer : Begin with a retrosynthetic analysis focusing on oxazole ring formation and carbonitrile functionalization. Use statistical Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry, catalyst loading). For example, a fractional factorial design can reduce the number of trials while identifying critical factors affecting yield . Computational pre-screening of reaction pathways (e.g., using quantum chemical calculations) can narrow down viable synthetic routes before lab validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data (e.g., NMR vs. X-ray) be reconciled?

  • Methodological Answer : Combine ¹H/¹³C NMR (for functional group identification), FT-IR (to confirm nitrile and chloro groups), and X-ray crystallography (for structural confirmation). If discrepancies arise (e.g., dynamic effects in NMR vs. static crystal structures), use variable-temperature NMR to probe conformational flexibility. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. How do storage conditions (temperature, light exposure, humidity) impact the compound’s stability, and what protocols ensure long-term integrity?

  • Methodological Answer : Conduct accelerated stability studies under controlled conditions (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC. Store the compound in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chlorooxazole moiety. Avoid prolonged exposure to strong acids/bases, as the tert-butyl group may undergo elimination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data (e.g., unexpected byproducts in alkylation vs. arylation reactions)?

  • Methodological Answer : Apply mechanistic studies (e.g., isotopic labeling, kinetic profiling) to identify competing pathways. For example, tert-butyl groups may sterically hinder nucleophilic attacks, leading to alternative reaction channels. Use multivariate analysis to correlate steric/electronic descriptors (e.g., Hammett constants) with observed outcomes .

Q. What computational methods are most reliable for predicting the compound’s reactivity in novel catalytic systems (e.g., C–H activation)?

  • Methodological Answer : Combine density functional theory (DFT) for transition-state modeling with machine learning (ML) -based reactivity prediction tools. For instance, train ML models on datasets of analogous oxazolo-pyridine derivatives to predict regioselectivity in cross-coupling reactions. Validate predictions with microscale high-throughput experimentation .

Q. What strategies enable selective functionalization of the oxazole ring vs. the pyridine core in this compound?

  • Methodological Answer : Exploit directed ortho-metalation (DoM) for pyridine functionalization, leveraging the electron-withdrawing nitrile group to activate specific positions. For oxazole modification, use photoredox catalysis under mild conditions to avoid ring-opening. Monitor selectivity via in situ Raman spectroscopy .

Q. How should researchers design experiments to assess the compound’s potential as a kinase inhibitor or other bioactive agent?

  • Methodological Answer : Employ structure-activity relationship (SAR) studies with systematic substitutions (e.g., varying the tert-butyl group). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Validate cellular activity with kinase inhibition assays (e.g., ADP-Glo™) and cross-check against off-target effects via proteome-wide profiling .

Q. What are the degradation pathways of this compound under oxidative or hydrolytic conditions, and how can intermediates be characterized?

  • Methodological Answer : Perform forced degradation studies using H₂O₂ (oxidative) and acidic/basic buffers (hydrolytic). Analyze degradation products via LC-MS/MS with collision-induced dissociation (CID) to fragment ions. Compare results with in silico degradation prediction tools (e.g., Zeneth) to identify plausible pathways .

Data Contradiction Analysis Framework

  • Step 1 : Cross-validate experimental results with orthogonal techniques (e.g., NMR + X-ray + computational docking).
  • Step 2 : Conduct sensitivity analyses to identify outliers (e.g., batch-specific impurities affecting reactivity).
  • Step 3 : Apply Bayesian statistical models to quantify uncertainty and refine hypotheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile

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